

# NITD-916: A Direct InhA Inhibitor for Mycobacterial Infections

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NITD-916**

Cat. No.: **B15568402**

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A Technical Whitepaper on the Discovery, Initial Characterization, and Preclinical Evaluation of a Promising Antimycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**NITD-916** is a novel, orally bioavailable 4-hydroxy-2-pyridone derivative identified as a potent direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Unlike the frontline antituberculosis drug isoniazid, **NITD-916** does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing a common mechanism of resistance. This whitepaper details the discovery, mechanism of action, and initial preclinical characterization of **NITD-916**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action and evaluation workflow.

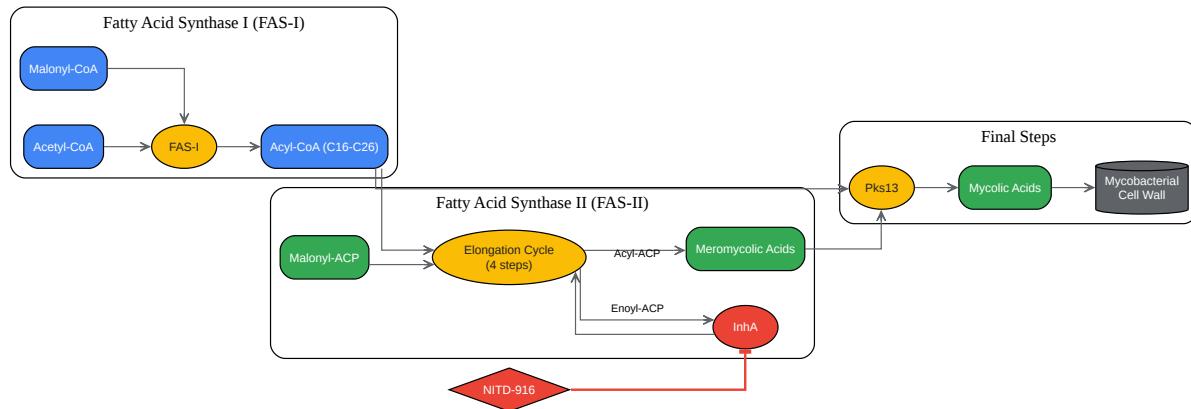
## Introduction

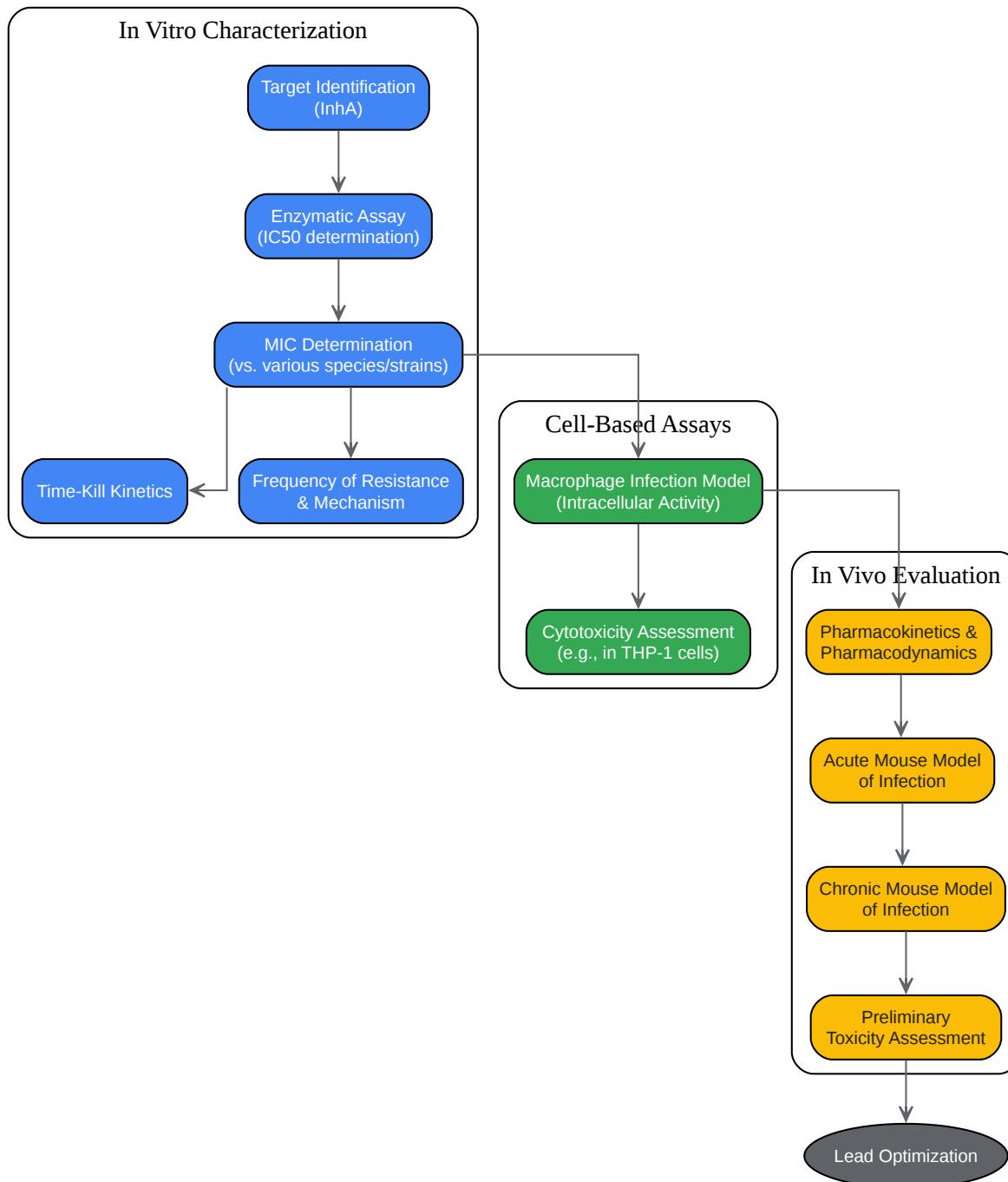
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat. The development of new antitubercular agents with novel mechanisms of action is therefore a critical priority. The mycolic acid biosynthetic pathway is a well-validated target for antimycobacterial drugs. **NITD-916** was identified through phenotypic screening

against *Mtb* and has demonstrated potent bactericidal activity against drug-susceptible and drug-resistant clinical isolates of *Mtb*, as well as other pathogenic mycobacteria such as *Mycobacterium abscessus* and *Mycobacterium fortuitum*.<sup>[1][2]</sup> This document provides a comprehensive overview of the foundational preclinical data for **NITD-916**.

## Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

**NITD-916** directly targets InhA, an NADH-dependent enoyl-ACP reductase. It forms a ternary complex with InhA and NADH, effectively blocking the substrate-binding pocket and inhibiting the elongation of fatty acid chains. This disruption of the FAS-II system leads to the depletion of mycolic acids, compromising the integrity of the mycobacterial cell wall and resulting in bacterial cell death.



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## References

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- 2. Direct inhibitors of InhA active against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
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